molecular formula C19H15FeNO B560280 (Z)-FeCP-oxindole CAS No. 1137967-28-2

(Z)-FeCP-oxindole

Cat. No. B560280
M. Wt: 329.18
InChI Key: MTGBTDOTYGXLBK-UHFFFAOYSA-M
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Description

Selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2) (IC50 = 220 nM). Displays anticancer activity (IC50< 1 μM against B16 murine melanoma lines). Does not significantly inhibit VEGFR1 or PDGFRa or b at a concentration of 10μM. 

Scientific Research Applications

Synthesis and Electrochemical Studies

  • Synthesis and Anticancer Activity : A series of (Z)-ferrocenyl oxindoles demonstrated promising anticancer activity, particularly against human breast cancer cells. The most potent Z isomers displayed significant potential for cancer therapy development (Silva et al., 2010).

Environmental and Remediation Studies

  • Remediation Systems Efficiency : The efficiency of Fe0 for water remediation was significantly affected by the presence, amount, and age of iron corrosion products (FeCPs), impacting the removal efficiency of contaminants in Fe0/H2O systems (Touomo-Wouafo et al., 2018).
  • Electrochemical Monitoring in Fe0/H2O Systems : The removal process of metal ions using Fe0 was monitored electrochemically. The study provided insights into the mutual interference of cations and the role of FeCPs in the removal process (Touomo-Wouafo et al., 2020).

Material Science and Chemistry

  • Molecule-Based Magnets : Research on hybrid organometallic-inorganic layered magnets, including those formed by bimetallic oxalate-based layers separated by layers of organometallic cations, showed novel examples of magnetic materials with specific ordering temperatures (Coronado et al., 2001).
  • Mn(V)-oxo Complex Synthesis : A high-spin Mn(V)-oxo complex was prepared from an oxomanganese(III) complex, providing insights into biological and synthetic processes involving oxomanganese species (Taguchi et al., 2012).
  • Iron-Catalyzed Oxidative Carboacylation : A new oxidative tandem route to assemble 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols using iron catalysts was established, important for oxindole synthesis (Ouyang et al., 2014).
  • Cyclization of o-alkynylaryl Isocyanates : Research on the cyclization of o-(arylethynyl)aryl isocyanates led to the formation of 3-(arylchloromethylene)oxindoles, useful for further chemical transformations (Cantagrel et al., 2009).
  • Bioorganometallic Kinase Inhibitors : A series of oxindole-containing ferrocenes were synthesized and tested for kinase inhibition, showing activities against specific isoforms and providing insights for drug discovery (Amin et al., 2013).

Medical and Pharmaceutical Research

  • Biological Activities of Oxindole Derivatives : Oxindole derivatives exhibit a range of pharmacological implications, including anticancer, antimicrobial, and antiviral activities. The versatility of oxindole in medicinal chemistry was highlighted in this comprehensive review (Khetmalis et al., 2021).

Other Applications

  • Heterobimetallic Complexes with Cu-Fe and Zn-Fe Bonds : The study synthesized heterobimetallic complexes, providing insights into metal-metal cooperativity and applications in catalysis (Jayarathne et al., 2013).
  • Sonodynamic-Chemo Effects on Tumors : A metal-organic nanosonosensitizer was developed for noninvasive treatment of deep-seated tumors, showcasing the potential of FeCPs in medical applications (Xu et al., 2020).

properties

IUPAC Name

cyclopenta-1,3-diene;3-(cyclopenta-2,4-dien-1-ylidenemethyl)-1H-indol-2-olate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO.C5H5.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h1-9,15-16H;1-5H;/q;-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGBTDOTYGXLBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.C1=CC=C2C(=C1)C(=C(N2)[O-])C=C3C=CC=C3.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FeNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-FeCP-oxindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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